molecular formula C12H13N3OS B1375909 N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}benzamide CAS No. 1376044-35-7

N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}benzamide

Cat. No.: B1375909
CAS No.: 1376044-35-7
M. Wt: 247.32 g/mol
InChI Key: GNNNUYNKBXYROZ-UHFFFAOYSA-N
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Description

N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}benzamide is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}benzamide typically involves the formation of the thiazole ring followed by the introduction of the benzamide group. One common method involves the reaction of 2-aminothiazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}benzamide can undergo various types of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine.

Scientific Research Applications

N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Medicine: The compound may have potential as a drug candidate due to its structural features that are common in pharmacologically active molecules.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}benzamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and other interactions that are important for binding to biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: A simpler compound with a thiazole ring and an amino group.

    Benzamide: A compound with a benzene ring and an amide group.

    Thiazole derivatives: Compounds with various substituents on the thiazole ring.

Uniqueness

N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}benzamide is unique due to the combination of the thiazole ring and the benzamide group. This combination can confer specific properties such as enhanced binding affinity to biological targets or unique reactivity in chemical reactions.

Properties

IUPAC Name

N-[[4-(aminomethyl)-1,3-thiazol-2-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS/c13-6-10-8-17-11(15-10)7-14-12(16)9-4-2-1-3-5-9/h1-5,8H,6-7,13H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNNNUYNKBXYROZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC2=NC(=CS2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}benzamide
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N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}benzamide
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N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}benzamide
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Reactant of Route 6
N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}benzamide

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